molecular formula C15H19NO4S2 B010470 Guaisteine CAS No. 103181-72-2

Guaisteine

Cat. No.: B010470
CAS No.: 103181-72-2
M. Wt: 341.4 g/mol
InChI Key: DUTQZUMFFDWHBC-UHFFFAOYSA-N
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Preparation Methods

Guaisteine can be synthesized through various methods. One common approach involves the guanylation of amines with carbodiimides, catalyzed by transition metals such as scandium (III) triflate . This method is efficient and practical, especially for substrates that dissolve only in aqueous solutions. Another method involves the use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions . Industrial production methods often utilize these catalytic processes to ensure high yields and purity.

Chemical Reactions Analysis

Guaisteine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Guaisteine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of guaisteine involves its interaction with specific molecular targets and pathways. In the treatment of platelet disorders, this compound inhibits platelet aggregation by targeting enzymes involved in the clotting process. It also acts as a diagnostic agent by binding to specific receptors in the cerebrovascular system, allowing for the visualization of blood flow and detection of abnormalities .

Comparison with Similar Compounds

Guaisteine can be compared with other thioether compounds such as methionine and cysteine. Unlike methionine and cysteine, which are amino acids, this compound is primarily used for its diagnostic and therapeutic properties. Its hydrophobic nature and specific molecular interactions make it unique in its applications.

Similar Compounds

  • Methionine
  • Cysteine
  • Thioether derivatives

This compound’s uniqueness lies in its specific applications in medicine and its effectiveness in treating platelet disorders and diagnosing cerebrovascular diseases.

Biological Activity

Guaisteine, a compound derived from guaiazulene, has garnered attention for its diverse biological activities. This article explores the various biological effects of this compound, including its antiproliferative, antiviral, anti-inflammatory, and cytotoxic properties. The findings are supported by data tables and relevant case studies.

Overview of this compound

This compound is structurally related to guaiazulene, a sesquiterpene known for its therapeutic potential. Recent research has focused on synthesizing and evaluating derivatives of guaiazulene, including this compound, for their biological activities.

Antiproliferative Activity

Research indicates that certain derivatives of this compound exhibit significant antiproliferative effects. A study synthesized four series of guaiazulene derivatives and tested their cytotoxicity against K562 cells (a human leukemia cell line). The results showed two derivatives with IC50 values of 5.21 μM and 5.14 μM, indicating selective cytotoxic activity while sparing normal cell viability .

CompoundCell LineIC50 (μM)Selectivity
Derivative 1K5625.21High
Derivative 2K5625.14High

Antiviral Activity

This compound derivatives have also demonstrated antiviral properties. Notably, one derivative exhibited potent antiviral activity against the influenza A virus with an IC50 value of 17.5 μM. This finding suggests potential applications in treating viral infections .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using a zebrafish model. A guaiazulene-based chalcone showed a higher anti-inflammatory activity than indomethacin (a standard anti-inflammatory drug), achieving an inhibitory rate of 34.29% . This highlights the potential of this compound as a therapeutic agent in managing inflammatory conditions.

CompoundModelInhibitory Rate (%)
Guaiazulene-based ChalconeZebrafish34.29
IndomethacinZebrafishReference

Cytotoxicity Assessment

The cytotoxic effects of this compound were assessed through various assays. A study tested three sesquiterpenoids isolated from edible mushrooms for their biological activity, including mutagenicity and cytotoxicity against Ehrlich ascitic tumor cells and L1210 cells. The results indicated moderate cytotoxicity for two compounds and weak antibacterial activity for one .

CompoundCytotoxicity (Ehrlich Tumor Cells)Mutagenicity (Ames Assay)
Compound IIModerateWeak
Compound IIIModerateWeak

Case Studies

  • Antiviral Efficacy : In a controlled study, the efficacy of a guaiazulene derivative against influenza A was evaluated in vitro, demonstrating significant antiviral properties that warrant further investigation in clinical settings .
  • Anti-inflammatory Response : A case study involving the application of a guaiazulene-based compound in a zebrafish model showed promising results in reducing inflammation, suggesting its utility in developing new anti-inflammatory medications .
  • Cytotoxic Potential : Research on the cytotoxic effects of this compound derivatives revealed selective toxicity towards cancerous cells while maintaining normal cell viability, indicating a favorable therapeutic index for potential cancer treatments .

Properties

IUPAC Name

S-[2-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-11(17)22-10-14(18)16-7-8-21-15(16)9-20-13-6-4-3-5-12(13)19-2/h3-6,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTQZUMFFDWHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869384
Record name Guaisteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103181-72-2
Record name Guaisteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103181722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guaisteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAISTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5PAQ48WOO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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